Ethyl 2-(2,2,2-trifluoroethoxy)acetate
Overview
Description
Ethyl 2-(2,2,2-trifluoroethoxy)acetate is a compound that has not been directly studied in the provided papers. However, related compounds and their properties, synthesis, and applications have been explored. For instance, ethyl acetate is a well-known solvent and reagent in organic chemistry, and its molecular structure has been studied extensively . Ethyl (tributylstannyl)acetate has been used for the carboethoxymethylation of functionalized pyridines, showcasing its utility in synthesizing N-heterocycles . Moreover, ethyl acetate has been employed as a green solvent for the synthesis of poly(2-ethyl-2-oxazoline), a polymer with biomedical applications .
Synthesis Analysis
The synthesis of related ethyl acetate derivatives involves various strategies. For example, ethyl (hexyl) 2,2-difluoro-2-(trimethylsilyl)ethyl acetate can be prepared through deprotonation/silylation of ethyl difluoroacetate or by Reformatsky-type reactions . Similarly, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate is synthesized via Knoevenagel condensation . These methods highlight the versatility of ethyl acetate derivatives in organic synthesis.
Molecular Structure Analysis
The molecular structure of ethyl acetate has been determined by X-ray crystallography, revealing a flat molecule with a trans conformation . The crystal structure of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate shows that all carbon and oxygen atoms in the molecule are nearly coplanar . These studies provide insights into the geometric preferences of ethyl acetate derivatives, which can influence their reactivity and physical properties.
Chemical Reactions Analysis
Ethyl acetate derivatives participate in a variety of chemical reactions. Ethyl (tributylstannyl)acetate adds to acylpyridinium salts to yield dihydropyridines , while ethyl 2,4-dioxopentanoate undergoes condensation with ethyl trifluoroacetate to form pyran derivatives . These reactions demonstrate the reactivity of ethyl acetate derivatives towards nucleophilic and electrophilic species.
Physical and Chemical Properties Analysis
The physical properties of ethyl acetate derivatives, such as boiling points and solubility, are influenced by their molecular structure. For instance, ethyl (hexyl) 2,2-difluoro-2-(trimethylsilyl)ethyl acetate is a colorless liquid with boiling points varying depending on the alkyl group length . The chemical properties, such as stability and reactivity, are also crucial. Ethyl (hexyl) 2,2-difluoro-2-(trimethylsilyl)ethyl acetate is base-sensitive and stable under cool, dry conditions . These properties are essential for the handling and storage of these compounds in a laboratory setting.
Scientific Research Applications
Green Solvent for Polymer Synthesis : Ethyl acetate has been explored as a green solvent in the polymerization of 2-ethyl-2-oxazoline, replacing acetonitrile and chlorobenzene, which is significant for pharmaceutical compliance and environmental sustainability (Vergaelen et al., 2020).
Electrolytic Properties in Batteries : The physical and electrolytic properties of monofluorinated ethyl acetates, like 2-fluoroethyl acetate, have been studied for their application in lithium secondary batteries. These compounds can improve cycling efficiency and reduce discharge capacity fading in lithium-ion cells (Nambu & Sasaki, 2015).
Reactivity in Organic Synthesis : Ethyl acetate derivatives like 2-(chloromethoxy)ethyl acetate have shown novel reactivity in organic synthesis, reacting with alcohols in the presence of silver carbonate to produce various acetates and methanes (Aitken et al., 1986).
Microbial Production : Ethyl acetate is being researched for microbial production as a sustainable alternative to traditional petrochemical processes. This process involves bio-catalyzing ethanol and acetic acid into ethyl acetate using lipases or metabolic engineering in yeasts (Zhang et al., 2020).
Material Science Applications : Ethyl acetate and its derivatives have been used in the preparation of novel films with specific surface structures for potential biomedical applications, like antifouling and blood-compatible materials (Wen et al., 2010).
Environmental Analysis : It has also been applied in environmental analytical chemistry for the rapid derivatization of aqueous carboxylic acids into their corresponding 2,2,2-trifluoroethylamide derivatives for detection purposes (Ford et al., 2007).
Safety And Hazards
Ethyl 2-(2,2,2-trifluoroethoxy)acetate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
ethyl 2-(2,2,2-trifluoroethoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O3/c1-2-12-5(10)3-11-4-6(7,8)9/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRZJRBDLWWIJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90522120 | |
Record name | Ethyl (2,2,2-trifluoroethoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90522120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,2,2-trifluoroethoxy)acetate | |
CAS RN |
88383-15-7 | |
Record name | Ethyl (2,2,2-trifluoroethoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90522120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(2,2,2-trifluoroethoxy)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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